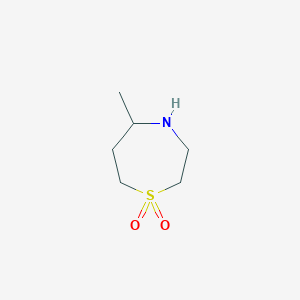
4-(1-Aminoethyl)piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)piperidin-4-OL is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)piperidin-4-OL typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using metal-based catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(1-Aminoethyl)piperidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It is utilized in the production of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)piperidin-4-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, forming strong salt-bridge interactions with the receptor sites . This interaction can modulate the activity of the receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 4-(1-Aminoethyl)piperidin-4-OL, widely used in organic synthesis.
Piperidin-4-ol: A related compound with similar structural features but different functional groups.
N-acylpiperidine: Another derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand for receptors and its versatility in chemical reactions make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-(1-aminoethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H16N2O/c1-6(8)7(10)2-4-9-5-3-7/h6,9-10H,2-5,8H2,1H3 |
InChI Key |
IYASVURUPQYBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCNCC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13272592.png)
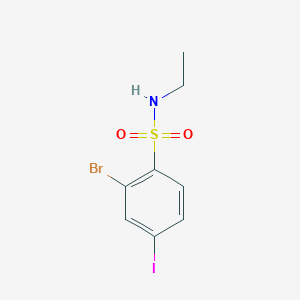
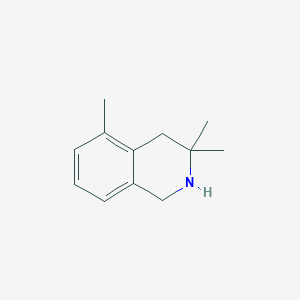

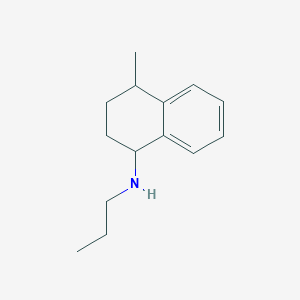
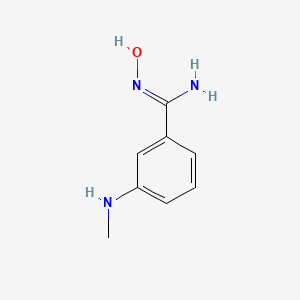
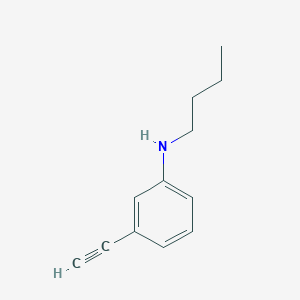
![4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13272622.png)
![(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13272625.png)

![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
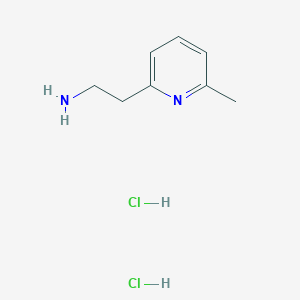
![2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272655.png)
